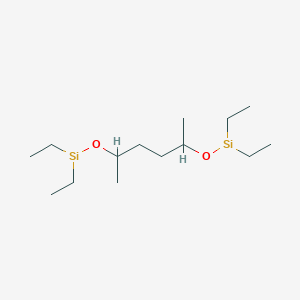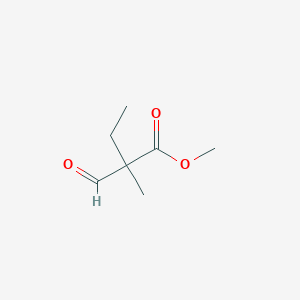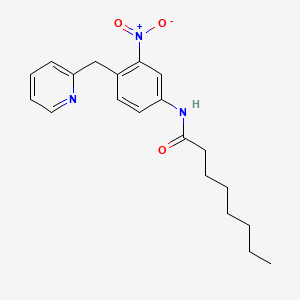
1,1-Dichlorohexadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichlorohexadecane is an organic compound with the molecular formula C16H32Cl2 and a molecular weight of 295.331 g/mol It is a chlorinated hydrocarbon, specifically a dichloroalkane, characterized by the presence of two chlorine atoms attached to the first carbon of a hexadecane chain
Métodos De Preparación
The synthesis of 1,1-Dichlorohexadecane typically involves the chlorination of hexadecane. This can be achieved through the reaction of hexadecane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where hexadecane is exposed to chlorine gas in a continuous flow reactor. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
1,1-Dichlorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation under specific conditions to form corresponding chlorinated alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dichlorohexadecane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-Dichlorohexadecane involves its interaction with molecular targets through its chlorinated functional groups. The chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1,1-Dichlorohexadecane can be compared with other similar compounds, such as:
1,2-Dichlorohexadecane: Differing in the position of chlorine atoms, which affects its reactivity and applications.
1,1-Dichlorooctadecane: Similar structure but with a longer carbon chain, leading to different physical and chemical properties.
1,1-Dichlorododecane:
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry .
Propiedades
Número CAS |
63415-61-2 |
|---|---|
Fórmula molecular |
C16H32Cl2 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
1,1-dichlorohexadecane |
InChI |
InChI=1S/C16H32Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h16H,2-15H2,1H3 |
Clave InChI |
HLYSUDKSAQOMSL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


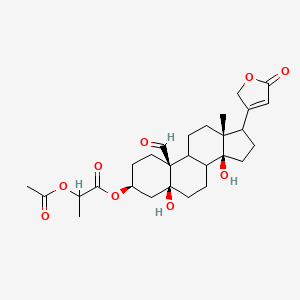
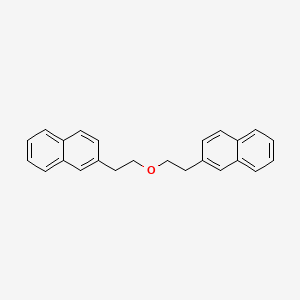

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)

